molecular formula C18H19NO B5776360 2,3-DIHYDRO-1H-INDOL-1-YL(4-ISOPROPYLPHENYL)METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL(4-ISOPROPYLPHENYL)METHANONE

Cat. No.: B5776360
M. Wt: 265.3 g/mol
InChI Key: CZBPVKSISLOHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL(4-ISOPROPYLPHENYL)METHANONE typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of dichloromethane and petroleum ether as solvents, followed by vacuum filtration and drying to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-DIHYDRO-1H-INDOL-1-YL(4-ISOPROPYLPHENYL)METHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified indole derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

2,3-DIHYDRO-1H-INDOL-1-YL(4-ISOPROPYLPHENYL)METHANONE can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13(2)14-7-9-16(10-8-14)18(20)19-12-11-15-5-3-4-6-17(15)19/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBPVKSISLOHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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